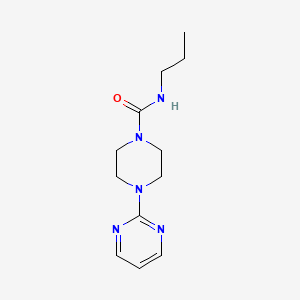![molecular formula C15H16Cl2FNO B4156048 1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4156048.png)
1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Overview
Description
1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is an organic compound that features a benzylamine structure with chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzyl alcohol and 4-fluorobenzyl chloride.
Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzyl alcohol is etherified with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzyl alcohol.
Amination: The benzyl alcohol is then converted to the corresponding benzylamine using a reductive amination process with methylamine and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups (if present) to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride
- {5-chloro-2-[(4-bromobenzyl)oxy]benzyl}methylamine hydrochloride
- {5-chloro-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride
Uniqueness
The presence of both chloro and fluoro substituents in 1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to its analogs.
Properties
IUPAC Name |
1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO.ClH/c1-18-9-12-8-13(16)4-7-15(12)19-10-11-2-5-14(17)6-3-11;/h2-8,18H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNYHVFAQDXMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B4155967.png)
![2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4155988.png)
![2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4156002.png)
![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156004.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156008.png)
![(3-ethoxypropyl){3-[(4-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4156029.png)
![N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-ethoxypropan-1-amine;hydrochloride](/img/structure/B4156031.png)
![3-[2-({4-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4156038.png)
![1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4156041.png)
acetyl]hydrazinecarboxamide](/img/structure/B4156059.png)


![methyl N-{[(2-chlorophenyl)amino]carbonyl}glycylglycinate](/img/structure/B4156076.png)
![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B4156078.png)
